molecular formula C13H17NO4 B1312447 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone CAS No. 658063-54-8

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone

Cat. No. B1312447
M. Wt: 251.28 g/mol
InChI Key: DKXPQRBLGPFPOZ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (1-DMPE) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It has a unique structure that makes it an ideal candidate for a range of applications, including use in drug synthesis and as a potential therapeutic agent.

Scientific Research Applications

Environmental Remediation and Advanced Oxidation Processes

A comprehensive review highlights the significance of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous media. The study discusses the biotoxicity and degradation pathways of by-products, emphasizing the role of hydroquinone, 1,4-benzoquinone, and others in environmental ecosystems. This research underscores the potential environmental impact and necessitates further exploration of related compounds like 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone in similar contexts (Qutob et al., 2022).

Anticancer Properties

Research on nonsteroidal antiestrogens reviews the chemistry of compounds demonstrating potent antitumor effects, highlighting their importance in breast cancer management. The study emphasizes structure-activity relationships, suggesting that modifications in phenyl ethanone structures could enhance therapeutic efficacy (Magarian et al., 1994).

Proteostasis and Therapeutic Effects

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis offer insights into the chemical chaperone properties of related compounds. This research discusses how such compounds can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).

Antioxidant Activity Analysis

A review on determining antioxidant activity elaborates on the significance of evaluating compounds for their antioxidant properties, using various assays like ORAC, HORAC, and FRAP. This research highlights the importance of such evaluations in identifying potential therapeutic agents with antioxidant capacities (Munteanu & Apetrei, 2021).

Application in Redox Mediation for Organic Pollutants Treatment

An investigation into the use of redox mediators in treating organic pollutants with oxidoreductive enzymes presents a novel approach to environmental remediation. This study discusses how enzymes, in the presence of redox mediators, can efficiently degrade recalcitrant compounds, pointing towards the potential application of phenyl ethanone derivatives in enhancing these processes (Husain & Husain, 2007).

properties

IUPAC Name

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPQRBLGPFPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MVB Reddy, CR Su, WF Chiou, YN Liu… - Bioorganic & medicinal …, 2008 - Elsevier
The chalcone skeleton (1,3-diphenyl-2-propen-1-one) is a unique template that is associated with various biological activities. We synthesized Mannich bases of heterocyclic chalcones …
Number of citations: 119 www.sciencedirect.com
P Barta - 2018 - scholar.archive.org
II. István Szatmári, Petra Barta, Antal Csámpai, Ferenc Fülöp Synthesis and detailed conformational analysis of new naphthoxazino [2, 3-a] benz [c] azepine and naphthoxazino [2, 3-a] …
Number of citations: 0 scholar.archive.org

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